3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Dimethylamino Substitution: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors for the cycloaddition and acylation reactions, as well as employing more efficient catalysts and reaction conditions to increase yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-5-(dimethylamino)isoxazole-3-carboxamide
- 5-Benzoyl-4-(methylamino)isoxazole-3-carboxamide
- 5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxylic acid
Uniqueness
5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological applications.
Properties
CAS No. |
647862-50-8 |
---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)10-9(13(14)18)15-19-12(10)11(17)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,18) |
InChI Key |
RKBIWOGXFPRIEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(ON=C1C(=O)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.